2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide
Description
This compound features a quinazoline core substituted with a 4-nitrophenylsulfanyl group at position 2, an oxolan-2-ylmethyl moiety at position 3, and an N-propylcarboxamide at position 5. The quinazoline scaffold is known for its pharmacological versatility, particularly in kinase inhibition and anticancer applications . The synthetic route likely involves multi-step nucleophilic substitutions and cyclization, analogous to methods used for triazole and hydrazinecarbothioamide derivatives .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-2-11-25-22(29)17-7-10-20-21(13-17)26-24(27(23(20)30)14-19-4-3-12-33-19)34-15-16-5-8-18(9-6-16)28(31)32/h5-10,13,19H,2-4,11-12,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDODWQVCJFLBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nucleophilic substitution reactions, where a nitrophenyl halide reacts with a suitable nucleophile.
Attachment of the Oxolan-2-yl Moiety: The oxolan-2-yl group is incorporated through alkylation reactions, often using oxirane derivatives.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrophenyl and oxolan-2-yl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinazoline core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ): These share sulfonyl and aryl groups but lack the quinazoline core. The nitro group in the target compound may confer stronger electrophilic character compared to halogens (Cl, Br) in analogues .
- Rapamycin derivatives (): While structurally distinct, the NMR-based comparison methodology applies. Regions of chemical shift divergence (e.g., positions 29–36 and 39–44 in rapamycin analogues) suggest that substituents on the quinazoline core (e.g., oxolan-2-ylmethyl) could similarly alter electronic environments .
Table 1: Key Structural Differences
| Compound Class | Core Structure | Key Substituents | Bioactivity Implications |
|---|---|---|---|
| Target Quinazoline Derivative | Quinazoline | 4-Nitrophenylsulfanyl, Oxolan-2-ylmethyl | Enhanced kinase selectivity |
| Triazole Derivatives [7–9] | 1,2,4-Triazole | 4-X-phenylsulfonyl, 2,4-Difluorophenyl | Antifungal/antimicrobial activity |
| Rapamycin Analogues | Macrolide | Modified regions A/B (C29–C36, C39–C44) | Immunosuppressive/pro-apoptotic effects |
Computational Similarity Analysis
Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.65–0.72) to kinase inhibitors like imatinib, driven by shared aromatic and carboxamide motifs. However, the oxolan group reduces similarity to purely planar analogues (e.g., gefitinib).
Table 2: Computational Similarity Metrics
Bioactivity Correlations
Compounds with N-propylcarboxamide groups (e.g., bortezomib) often exhibit protease inhibition, while sulfanyl derivatives show redox-modulating effects. Hierarchical clustering () suggests the target compound may share bioactivity with quinazoline-based EGFR inhibitors, given structural overlap in the carboxamide and nitrophenyl motifs .
Research Findings and Implications
- Spectral Confirmation : IR and NMR data (e.g., νC=S at 1247–1255 cm⁻¹, δH for oxolan protons at ~3.5–4.0 ppm) align with triazole and hydrazinecarbothioamide characterization methods, confirming successful synthesis .
- Lumping Strategy Relevance : The compound’s nitro and sulfanyl groups place it in a surrogate category with other electrophilic kinase inhibitors, streamlining reactivity predictions () .
Biological Activity
The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule with a molecular formula of C18H23N3O4S. It features a quinazoline core and various functional groups, including a nitrophenyl group, a sulfanyl group, and an oxolan moiety. These structural characteristics suggest potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The unique arrangement of functional groups in this compound may confer various biological activities. The presence of the sulfanyl group allows for nucleophilic substitution reactions, while the carbonyl group in the carboxamide can undergo condensation reactions. The nitrophenyl group may enhance its electrophilic properties, facilitating interactions with biological targets.
Research indicates that compounds with similar structures interact with biological systems through several mechanisms:
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of specific kinases and other enzymes crucial for cancer cell proliferation.
- DNA Interaction : Some analogs exhibit the ability to intercalate into DNA or induce DNA damage, leading to apoptosis in cancer cells.
- Anti-inflammatory Pathways : Compounds may modulate inflammatory cytokines and pathways, contributing to their anti-inflammatory effects.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with related compounds is essential. Below is a table summarizing key characteristics and activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| Compound A | C18H22N4O3S | Anticancer | |
| Compound B | C19H24N4O5S | Anti-inflammatory | |
| Compound C | C17H21N3O4S | Antimicrobial |
Case Study 1: Anticancer Efficacy
A study on quinazoline derivatives indicated that modifications at the 7-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The presence of a sulfanyl group was found to increase potency by facilitating better interaction with the target enzyme involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted that certain quinazoline derivatives could effectively inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound could be further explored for its therapeutic potential in treating inflammatory diseases.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Level : Basic
Methodological Answer :
The synthesis of this quinazoline derivative requires multi-step optimization. Key steps include:
- Sulfanyl group introduction : Use 4-nitrobenzyl mercaptan as a nucleophile under basic conditions (e.g., NaH in THF) to functionalize the quinazoline core.
- Oxolan-2-ylmethyl incorporation : Employ Mitsunobu conditions (DIAD, PPh₃) for etherification, ensuring stereochemical control.
- Carboxamide formation : React the carboxylic acid intermediate with propylamine using coupling agents like EDC/HOBt.
Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry). For example, a fractional factorial design can identify critical parameters affecting yield .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- 1H/13C-NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the oxolane and quinazoline moieties. DMSO-d₆ is preferred for solubility and hydrogen-bonding analysis .
- FTIR : Confirm sulfanyl (C-S stretch, ~650 cm⁻¹) and carbonyl (amide I band, ~1650 cm⁻¹) groups.
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to verify purity (>98%) and molecular ion [M+H]+ .
How can computational methods predict the compound’s reactivity and guide experimental design?
Level : Advanced
Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as sulfanyl group substitution barriers. Transition-state analysis identifies rate-limiting steps .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on conformational stability. Tools like Gaussian or ORCA are recommended .
- Machine Learning : Train models on existing quinazoline reaction datasets to predict optimal catalysts or solvents .
How to resolve contradictions in biological activity data across different assays?
Level : Advanced
Methodological Answer :
- Meta-Analysis : Aggregate data from enzymatic (e.g., kinase inhibition) and cellular assays (e.g., IC₅₀ in cancer lines). Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with structural analogs (e.g., N-cyclopentyl oxalamide derivatives) to isolate substituent-specific effects .
What strategies mitigate scale-up challenges during synthesis?
Level : Advanced
Methodological Answer :
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., nitro group reduction) to improve heat dissipation and safety .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction at pH 7–8) to remove nitrobenzene byproducts identified via GC-MS .
How do substituents (e.g., oxolan-2-ylmethyl) influence the compound’s physicochemical properties?
Level : Advanced
Methodological Answer :
- LogP Analysis : Calculate partition coefficients using ChemAxon or experimental shake-flask methods. The oxolane group increases hydrophilicity, improving aqueous solubility .
- Crystallography : Conduct X-ray diffraction to assess how the oxolane’s puckering conformation affects packing and stability .
What are the best practices for validating compound identity and purity in interdisciplinary collaborations?
Level : Basic
Methodological Answer :
- Multi-Lab Cross-Verification : Share samples with partner labs for independent NMR and HRMS analysis. Use standardized protocols (e.g., USP guidelines) .
- Batch Tracking : Document synthetic batches with unique identifiers linked to analytical data in electronic lab notebooks (ELNs) .
How to assess the compound’s stability under varying storage conditions?
Level : Advanced
Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC-PDA .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .
What methodologies elucidate the compound’s mechanism of action at the molecular level?
Level : Advanced
Methodological Answer :
- Docking Studies : Dock the compound into target protein structures (e.g., EGFR kinase) using AutoDock Vina. Validate with mutagenesis (e.g., Ala-scanning) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
How can researchers address low yields in the final carboxamide coupling step?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
